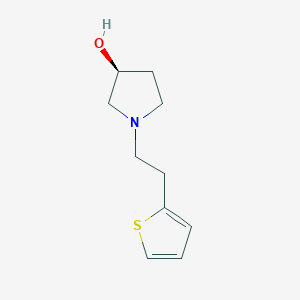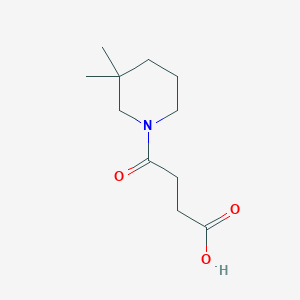![molecular formula C14H16N2O2 B7578084 (3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol is a compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. The compound has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of ((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the inflammatory response, and the inhibition of this enzyme leads to the reduction of inflammation. The endocannabinoid system is a complex signaling system that plays a role in various physiological processes such as pain sensation, mood regulation, and appetite. The modulation of this system by ((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol leads to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to modulate the endocannabinoid system, leading to the reduction of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of ((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol is its potential applications in the field of medicine. The compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of ((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol is its limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of ((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol. One potential direction is the further exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient synthesis methods for the compound. Additionally, the study of the compound's effects on the endocannabinoid system could lead to the development of new treatments for pain and inflammation.
Synthesis Methods
((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol has been synthesized through various methods. One of the most common methods involves the reaction of 2-phenyl-1,3-oxazole-4-carbaldehyde with (S)-proline in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with an acid to obtain ((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol.
Scientific Research Applications
((3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and analgesic properties. The compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-6-7-16(9-13)8-12-10-18-14(15-12)11-4-2-1-3-5-11/h1-5,10,13,17H,6-9H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSIRLDNKPDHKY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)



![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)